Cas no 2229393-27-3 (1-(5-bromopyrimidin-2-yl)-2,2-difluoroethan-1-one)

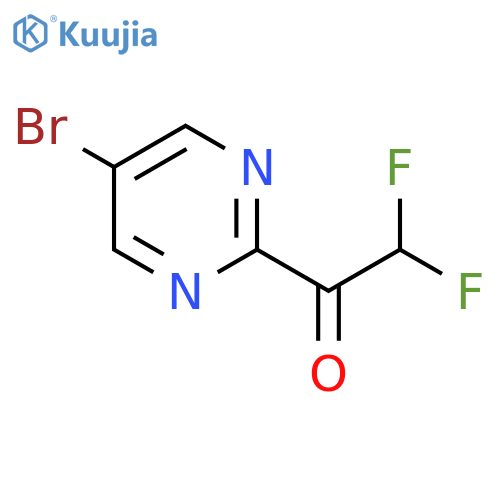

2229393-27-3 structure

商品名:1-(5-bromopyrimidin-2-yl)-2,2-difluoroethan-1-one

1-(5-bromopyrimidin-2-yl)-2,2-difluoroethan-1-one 化学的及び物理的性質

名前と識別子

-

- 1-(5-bromopyrimidin-2-yl)-2,2-difluoroethan-1-one

- 2229393-27-3

- EN300-1939500

-

- インチ: 1S/C6H3BrF2N2O/c7-3-1-10-6(11-2-3)4(12)5(8)9/h1-2,5H

- InChIKey: BNOJBECXQCAKDO-UHFFFAOYSA-N

- ほほえんだ: BrC1C=NC(C(C(F)F)=O)=NC=1

計算された属性

- せいみつぶんしりょう: 235.93968g/mol

- どういたいしつりょう: 235.93968g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 171

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 42.8Ų

- 疎水性パラメータ計算基準値(XlogP): 1.8

1-(5-bromopyrimidin-2-yl)-2,2-difluoroethan-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1939500-0.25g |

1-(5-bromopyrimidin-2-yl)-2,2-difluoroethan-1-one |

2229393-27-3 | 0.25g |

$1051.0 | 2023-09-17 | ||

| Enamine | EN300-1939500-0.1g |

1-(5-bromopyrimidin-2-yl)-2,2-difluoroethan-1-one |

2229393-27-3 | 0.1g |

$1005.0 | 2023-09-17 | ||

| Enamine | EN300-1939500-0.5g |

1-(5-bromopyrimidin-2-yl)-2,2-difluoroethan-1-one |

2229393-27-3 | 0.5g |

$1097.0 | 2023-09-17 | ||

| Enamine | EN300-1939500-2.5g |

1-(5-bromopyrimidin-2-yl)-2,2-difluoroethan-1-one |

2229393-27-3 | 2.5g |

$2240.0 | 2023-09-17 | ||

| Enamine | EN300-1939500-5g |

1-(5-bromopyrimidin-2-yl)-2,2-difluoroethan-1-one |

2229393-27-3 | 5g |

$3313.0 | 2023-09-17 | ||

| Enamine | EN300-1939500-5.0g |

1-(5-bromopyrimidin-2-yl)-2,2-difluoroethan-1-one |

2229393-27-3 | 5g |

$3313.0 | 2023-06-02 | ||

| Enamine | EN300-1939500-0.05g |

1-(5-bromopyrimidin-2-yl)-2,2-difluoroethan-1-one |

2229393-27-3 | 0.05g |

$959.0 | 2023-09-17 | ||

| Enamine | EN300-1939500-1.0g |

1-(5-bromopyrimidin-2-yl)-2,2-difluoroethan-1-one |

2229393-27-3 | 1g |

$1142.0 | 2023-06-02 | ||

| Enamine | EN300-1939500-10g |

1-(5-bromopyrimidin-2-yl)-2,2-difluoroethan-1-one |

2229393-27-3 | 10g |

$4914.0 | 2023-09-17 | ||

| Enamine | EN300-1939500-10.0g |

1-(5-bromopyrimidin-2-yl)-2,2-difluoroethan-1-one |

2229393-27-3 | 10g |

$4914.0 | 2023-06-02 |

1-(5-bromopyrimidin-2-yl)-2,2-difluoroethan-1-one 関連文献

-

Weida Chang,Shanghao Liu,Zhimin Li,Kaibo Zhu RSC Adv., 2019,9, 28323-28329

-

Jun Wang,Michael G. Gardiner,Evan J. Peacock,Brian W. Skelton,Allan H. White Dalton Trans., 2003, 161-162

-

Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952

-

Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426

2229393-27-3 (1-(5-bromopyrimidin-2-yl)-2,2-difluoroethan-1-one) 関連製品

- 1007556-74-2(3-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol)

- 865591-06-6(N-1-(adamantan-1-yl)ethyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)

- 2228276-05-7(4-hydroxy-1-(1,2,2,2-tetrafluoroethyl)cyclohexane-1-carboxylic acid)

- 2172247-55-9(3-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)octanamido-2-hydroxy-2-methylpropanoic acid)

- 394227-98-6(N-5-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2,5-dichlorothiophene-3-carboxamide)

- 1361863-84-4(2-Amino-3-(2,4-dichlorophenyl)pyridine-6-methanol)

- 1622406-25-0(Benzaldehyde, 4-ethenyl-2-nitro-)

- 338425-25-5(<br>N-(4-Bromo-phenyl)-2-(4-phenyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfany l)-acetamide)

- 156121-15-2(2-(Methoxymethyl)morpholine)

- 379254-42-9(4-{(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl}benzohydrazide)

推奨される供給者

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量